1',2'-Dihydrochlorobactene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H54 |
|---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19-decaenyl]-1,3,4-trimethylbenzene |
InChI |
InChI=1S/C40H54/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-30-40-38(9)29-28-37(8)39(40)10/h11-12,14-16,18-19,21-31H,13,17,20H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,30-27+,32-18+,33-19+,34-23+,35-24+,36-26+ |
InChI Key |
QEIVSWXZEWDIPZ-IQAIWTHGSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)C)C)C)C |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)C)/C)/C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)C)C)C)C |
Origin of Product |
United States |
Microbial Biosynthesis and Metabolic Pathways of 1 ,2 Dihydrochlorobactene
Elucidation of Precursor Incorporation into Chlorobactene (B1254000) Biosynthesis
The journey to forming 1',2'-dihydrochlorobactene begins with the synthesis of its precursor, chlorobactene. Understanding the origin of the building blocks for chlorobactene is fundamental to deciphering the complete biosynthetic pathway.
Role of Mevalonic Acid Pathway Intermediates
Early research into the biosynthesis of aromatic carotenoids established the significance of the mevalonic acid (MVA) pathway. nih.govebi.ac.uk Studies utilizing [2-¹⁴C]mevalonic acid in Chloropseudomonas ethylica demonstrated its incorporation into the chlorobactene molecule. ebi.ac.uk Through oxidative degradation of the labeled chlorobactene, researchers were able to produce labeled benzenecarboxylic acids, confirming that the distinctive benzene (B151609) ring of chlorobactene originates from mevalonic acid. ebi.ac.uk This finding was a crucial first step in mapping the biosynthetic route.
While the MVA pathway is a primary route for isoprenoid synthesis in many organisms, it is important to note that many bacteria, particularly in their plastids, utilize the methylerythritol 4-phosphate (MEP) or 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway for the synthesis of isoprenoid precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netfrontiersin.orgrsc.org These C5 units are the fundamental building blocks for all carotenoids. In the green sulfur bacterium Chlorobaculum tepidum, which produces this compound, the MEP pathway is the operative route for synthesizing these isoprene (B109036) units. montana.edu
Involvement of Acyclic Carotenoids (e.g., Lycopene) as Precursors
The biosynthesis of chlorobactene, and subsequently this compound, proceeds through the well-established carotenoid synthesis pathway, starting with the formation of phytoene (B131915) from geranylgeranyl diphosphate. smolecule.com A series of desaturation reactions converts phytoene into the linear, acyclic carotenoid lycopene (B16060). smolecule.com
Lycopene serves as a critical branch-point intermediate. pnas.orgpnas.org Studies using inhibitors of carotenoid cyclization, such as nicotine, have been instrumental in demonstrating the role of lycopene. ebi.ac.uknih.gov In the presence of nicotine, green sulfur bacteria accumulate lycopene, and upon removal of the inhibitor, this accumulated lycopene is converted into chlorobactene. ebi.ac.uknih.gov This provides strong evidence that lycopene is the acyclic precursor that undergoes cyclization to form the characteristic ring structure of chlorobactene. nih.gov Further investigations have shown that the cyclization of lycopene first yields γ-carotene, a monocyclic carotenoid, which is the direct precursor to chlorobactene. ebi.ac.uksmolecule.compnas.orgpnas.orgnih.gov
Enzymology of this compound Formation
The transformation of acyclic precursors into the final this compound molecule is orchestrated by a suite of specialized enzymes. These enzymes catalyze cyclization, aromatization, and reduction reactions.
Carotenoid Cyclase Activities (e.g., CrtU) in Aromatization and Cyclization
The cyclization of lycopene to form γ-carotene is a pivotal step. In green sulfur bacteria like Chlorobaculum tepidum, this reaction is catalyzed by a lycopene monocyclase, identified as CruA. smolecule.com The inactivation of the cruA gene in C. tepidum results in the accumulation of lycopene and the absence of cyclic carotenoids, confirming its function. pnas.org
Following the formation of the γ-carotene ring, the key aromatization step is carried out by the enzyme CrtU. smolecule.comasm.org CrtU is a γ-carotene desaturase that introduces additional double bonds into the β-ring of γ-carotene, leading to the formation of the aromatic φ-ring found in chlorobactene. montana.edusmolecule.comasm.org A mutant of C. tepidum with an inactivated crtU gene was found to accumulate γ-carotene instead of chlorobactene, solidifying the role of CrtU in this crucial aromatization step. asm.orgnih.gov
The final step in the formation of this compound is the reduction of the 1',2' double bond of chlorobactene. This reaction is catalyzed by an enzyme identified as CruI (formerly BchO). smolecule.com The identification of CruI in 2018 completed the characterization of all the enzymes in the carotenoid biosynthetic pathways of green sulfur bacteria. smolecule.com Disruption of the gene encoding CruI in C. tepidum led to the abolishment of this compound production, confirming its role in this terminal reduction step. whiterose.ac.uk
Mechanisms of Methyl Migration and Aromatic Ring Formation
The formation of the 1,2,5-trimethylphenyl group in chlorobactene involves a fascinating and stereospecific methyl migration. ebi.ac.uksmolecule.com Early tracer studies using labeled mevalonic acid revealed that the migrating methyl group is specifically derived from the C-3' position of mevalonic acid. ebi.ac.ukcore.ac.uk This observation supports a mechanism where the aromatization of the cyclohexenyl ring is accompanied by this precise methyl shift. core.ac.uk The enzyme CrtU is responsible for catalyzing this combined desaturation and methyl-transfer mechanism. montana.edu
Enzymatic Chlorination Steps in Dihydrochlorobactene Pathway (hypothetical, if discovered)
Currently, there is no evidence to suggest that an enzymatic chlorination step is involved in the biosynthesis of this compound. The "chloro" in its name refers to its discovery in Chlorobium (now Chlorobaculum) species, not the presence of a chlorine atom. The biosynthesis proceeds through desaturation, cyclization, aromatization, and reduction reactions. While enzymatic halogenation is a known biological process, it has not been implicated in the formation of this particular carotenoid. wiley.com The reddening of some plants can be delayed by chlorine dioxide, which affects chlorophyll (B73375) and carotenoid pathways, but this is an external chemical influence, not an internal biosynthetic step. nih.govresearchgate.net
Genetic Determinants of this compound Biosynthesis
The biosynthesis of the aromatic carotenoid this compound is a genetically controlled process observed in certain species of green sulfur bacteria, such as Chlorobaculum tepidum (formerly Chlorobium tepidum). nih.govgenome.jp This process relies on a specific set of enzymes encoded by a dedicated biosynthetic gene cluster, which directs the conversion of common isoprenoid precursors into this specialized molecule.
Identification and Characterization of Biosynthetic Gene Clusters
The genetic foundation for this compound synthesis is embedded within the broader carotenoid biosynthetic pathway of the producing organism. The pathway begins with the universal C40 carotenoid precursor, phytoene, and proceeds through a series of desaturation and cyclization reactions to form the key intermediate, chlorobactene. nih.gov The final, defining step is the reduction of chlorobactene to this compound.
Genetic and mutational studies in C. tepidum have been instrumental in elucidating this pathway. nih.gov The genome of this green sulfur bacterium contains a cluster of carotenoid (crt) genes that orchestrate the synthesis of its major carotenoids. The conversion of phytoene to lycopene involves enzymes homologous to those found in cyanobacteria and plants, including phytoene desaturase (CrtP) and ζ-carotene desaturase (CrtQ). nih.gov
A crucial branching point is the cyclization of lycopene. In C. tepidum, the enzyme CruA, a lycopene monocyclase, converts the acyclic lycopene into the monocyclic γ-carotene. asm.org This is followed by the formation of the characteristic aromatic φ-end group by a CrtU-like desaturase, yielding chlorobactene. nih.gov
The terminal step, the conversion of chlorobactene into this compound, was the last reaction in the pathway to be genetically characterized. This reduction of the C1',2' double bond at the acyclic end of chlorobactene is catalyzed by a specific reductase. acs.org Research has identified the gene bchO in C. tepidum as encoding this critical enzyme. BchO is a flavoprotein belonging to the FixC family of reductases. Its identification completed the elucidation of the biosynthetic pathway for all major pigments in green sulfur bacteria. acs.org The same organism also produces 1',2'-dihydro-γ-carotene, indicating that the BchO enzyme may act on more than one substrate. nih.govgenome.jp
| Gene | Enzyme Product | Function in Pathway | Reference |
|---|---|---|---|
| crtB | Phytoene synthase | Condensation of two geranylgeranyl diphosphate (GGPP) molecules to form phytoene. | nih.gov |
| crtP | Phytoene desaturase | Desaturation of phytoene. | nih.gov |
| crtQ | ζ-Carotene desaturase | Desaturation of ζ-carotene to produce lycopene. | nih.gov |
| cruA | Lycopene monocyclase | Cyclization of one end of lycopene to form the β-ring of γ-carotene. | asm.org |
| crtU-like | Aromatic desaturase | Desaturation of the β-ring of γ-carotene to form the aromatic φ-ring of chlorobactene. | nih.govd-nb.info |
| bchO | Carotenoid 1',2'-reductase (FixC family) | Reduction of the C1',2' double bond of chlorobactene to form this compound. | acs.org |
Gene Regulation and Expression in Producing Organisms
The biosynthesis of carotenoids, including this compound, in photosynthetic bacteria is a highly regulated process, intrinsically linked to the formation of the photosynthetic apparatus. In green sulfur bacteria, carotenoids are essential components of the unique light-harvesting antenna complexes known as chlorosomes, where they serve functions in both light energy absorption and photoprotection. nih.govcsic.es
Studies on the purple bacterium Rhodobacter capsulatus provide a model for understanding this regulation. In R. capsulatus, the expression of many carotenoid (crt) and bacteriochlorophyll (B101401) (bch) biosynthesis genes is coordinately regulated and induced by a shift from aerobic to anaerobic (photosynthetic) conditions. microbiologyresearch.org The accumulation of mRNAs for genes such as crtA, crtC, crtD, crtE, and crtF increases significantly upon the removal of oxygen, paralleling the expression of genes encoding the pigment-binding proteins of the photosynthetic reaction center and light-harvesting complexes. microbiologyresearch.org This regulation ensures that pigments and the proteins that bind them are synthesized in appropriate stoichiometries for the assembly of a functional photosynthetic membrane.
While the specific regulatory mechanisms in C. tepidum may differ, a similar tight coupling of pigment synthesis to the development of the photosynthetic apparatus is expected. The presence of this compound and other carotenoids in the chlorosomes suggests their synthesis is controlled to meet the structural and functional demands of these light-harvesting structures. nih.govpsu.edu Inhibition of carotenoid biosynthesis in the brown-colored green sulfur bacterium Chlorobium phaeobacteroides leads to improperly formed chlorosomes and a decrease in bacteriochlorophyll content, underscoring the co-dependent nature of their synthesis and assembly. csic.es
Comparative Biosynthetic Pathways of Related Aromatic Carotenoids
The pathway leading to this compound is a variation within the broader family of aromatic carotenoid biosynthesis. Comparing it to the formation of related compounds, such as the dicyclic isorenieratene (B1244745) and various hydroxylated derivatives, highlights the specific enzymatic steps that create this structural diversity.
Distinctions from Isorenieratene and other φ-end group carotenoids
The primary distinction between the biosynthesis of this compound and isorenieratene lies in the number of cyclization events and the terminal reduction step. Both pathways share the formation of an aromatic φ-end group, a reaction catalyzed by a CrtU-type desaturase. nih.govd-nb.info However, their routes diverge significantly before and after this aromatization.
Isorenieratene (φ,φ-carotene): This is a symmetric, dicyclic carotenoid with two aromatic φ-rings. Its biosynthesis requires the cyclization of both ends of the acyclic precursor, lycopene. In isorenieratene-producing green sulfur bacteria, this is achieved through the sequential action of two distinct lycopene cyclases: CruA (a monocyclase) and CruB (a γ-carotene cyclase). asm.org CruA first forms γ-carotene (monocyclic), and then CruB cyclizes the remaining acyclic end to form β-carotene (dicyclic). Subsequently, a CrtU desaturase acts on both β-rings to create the two aromatic φ-rings of isorenieratene. asm.orgd-nb.info
This compound (φ,ψ-dihydro-carotene): This is an asymmetric, monocyclic carotenoid. Its precursor, chlorobactene (φ,ψ-carotene), is formed from lycopene via a single cyclization event catalyzed by the monocyclase CruA to produce γ-carotene. nih.govasm.org The subsequent desaturation of the single β-ring by a CrtU-like enzyme yields the monocyclic aromatic chlorobactene. The key distinguishing feature is the final step: the enzyme BchO specifically reduces the 1',2'-double bond of the acyclic ψ-end of chlorobactene, a reaction that does not occur in the isorenieratene pathway. acs.org
| Feature | Isorenieratene Pathway | This compound Pathway | Reference |
|---|---|---|---|
| Precursor | Lycopene | Lycopene | asm.org |
| Cyclase Enzymes | CruA (monocyclase) + CruB (γ-carotene cyclase) | CruA (monocyclase) | asm.org |
| Key Intermediate | β-Carotene (dicyclic) | Chlorobactene (monocyclic, aromatic) | nih.govasm.org |
| Aromatization Enzyme | CrtU (acts on both rings) | CrtU-like (acts on one ring) | nih.govd-nb.info |
| Terminal Modification | None (ends at dicyclic aromatic structure) | Reduction of C1',2' double bond by BchO | acs.org |
| Final Product Structure | Symmetric, two φ-rings | Asymmetric, one φ-ring and one 1',2'-dihydro-ψ-ring | nih.govasm.org |
Pathways of Dihydro- and Hydroxylated Carotenoid Derivatives
The enzymatic machinery in carotenoid-producing bacteria often exhibits a degree of promiscuity, leading to a variety of related derivatives, including other dihydro and hydroxylated forms.
The formation of dihydro-carotenoids is exemplified by the action of the BchO reductase in C. tepidum. Besides converting chlorobactene to this compound, this organism also accumulates 1',2'-dihydro-γ-carotene. nih.govgenome.jp This suggests that the BchO enzyme can recognize and reduce the 1',2'-double bond of the acyclic end of γ-carotene in addition to that of chlorobactene.
Hydroxylated carotenoids are formed by the enzymatic addition of water across a double bond, a reaction catalyzed by carotenoid hydratases. In C. tepidum, the enzyme CrtC, a lycopene cyclase homolog, is responsible for hydrating the 1',2'-double bond of the acyclic end of both γ-carotene and chlorobactene. nih.gov This leads to the formation of OH-γ-carotene glucoside and OH-chlorobactene glucoside, respectively (after subsequent glycosylation). nih.govgenome.jp This hydration competes with the reduction reaction catalyzed by BchO for the same C1',2' double bond substrate. In other bacteria, such as Deinococcus, a different hydratase, CruF, performs a similar C-1′,2′ hydration of γ-carotene derivatives. nih.gov These hydroxylation and reduction reactions represent key branching points that diversify the carotenoid profile of the organism.
Microbial Producers and Ecological Context of 1 ,2 Dihydrochlorobactene
Primary Microbial Sources of 1',2'-Dihydrochlorobactene
The production of this compound is predominantly associated with a specific group of photosynthetic bacteria, although its presence may extend to other microbial species.
Green Sulfur Bacteria (e.g., Chlorobium tepidum, Chloropseudomonas ethylica, Chlorobium limicola)
Green sulfur bacteria (GSB) are the principal producers of this compound. nih.govasm.orgresearchgate.netresearchgate.netacs.orgcarotenoiddb.jpgenome.jplipidbank.jppsu.edukoreascience.krdoe.govebi.ac.ukwikipedia.orgibaraki.ac.jp These obligately anaerobic photoautotrophs are commonly found in anoxic, sulfide-rich environments such as stratified lakes, sediments, and hot springs. psu.edudoe.govwikipedia.org They are highly adapted to thrive in low-light conditions, a capability largely attributed to their unique light-harvesting antenna structures called chlorosomes. psu.edudoe.gov
Chlorobium tepidum, a thermophilic GSB, is a well-studied model organism for carotenoid biosynthesis in this group. nih.govasm.orgresearchgate.netresearchgate.netcarotenoiddb.jp Research has identified this compound as one of the major carotenoids in this bacterium, alongside chlorobactene (B1254000) and their γ-carotene counterparts. nih.govebi.ac.uk The relative abundance of these carotenoids can vary between different strains of C. tepidum. nih.govibaraki.ac.jp Studies have also confirmed the presence of this compound in other GSB species like Chlorobium limicola. ebi.ac.ukwikipedia.org The biosynthesis of 1',2'-dihydrocarotenoids in GSB is catalyzed by a specific enzyme, a paralog of a bacteriochlorophyll (B101401) biosynthesis enzyme. researchgate.net
The table below summarizes the key green sulfur bacteria known to produce this compound and their typical habitats.
| Microbial Producer | Habitat |
| Chlorobium tepidum | Thermophilic (hot springs) nih.govpsu.edu |
| Chlorobium limicola | Freshwater hot springs, anoxic freshwater environments wikipedia.org |
| Chloropseudomonas ethylica | Not explicitly detailed in the provided context |
Other Potential Microbial Producers (e.g., Rhodococcus species)
While green sulfur bacteria are the primary source, there is evidence suggesting the potential for carotenoid production in other microbial genera, such as Rhodococcus. researchgate.net Rhodococcus are a diverse group of bacteria found in a wide range of environments. biorxiv.org Some species are known to produce various carotenoids, and while direct evidence for this compound production in Rhodococcus is not as established as in GSB, their metabolic versatility makes them a subject of interest in the study of carotenoid biosynthesis. researchgate.netlipidbank.jp Further research is needed to definitively identify and characterize the production of this compound in Rhodococcus and other potential microbial sources.
Ecophysiological Roles of this compound in Producing Microorganisms
The presence of this compound in microorganisms is not incidental; it serves critical functions that contribute to their survival and competitiveness in their specific ecological niches.
Light Harvesting and Energy Transfer Mechanisms
In green sulfur bacteria, carotenoids like this compound are integral components of the light-harvesting machinery. psu.edu They are located within the chlorosomes, which are highly efficient at capturing light energy, even at very low intensities. psu.edudoe.gov These carotenoids absorb light in spectral regions where bacteriochlorophylls have weaker absorption, thereby broadening the spectrum of light that can be used for photosynthesis. acs.org The captured energy is then efficiently transferred to the bacteriochlorophylls in the reaction center, initiating the process of photosynthesis. psu.edu The specific ratio of different carotenoids, including this compound, can be influenced by light conditions, suggesting a dynamic adaptation to optimize light harvesting. lipidbank.jpkoreascience.kr
Photoprotection and Antioxidant Functions
Carotenoids are well-known for their photoprotective capabilities, and this compound is no exception. psu.edu Photosynthesis, while essential for life, can also be dangerous due to the potential for the formation of reactive oxygen species (ROS) when excess light energy is absorbed. These ROS can cause significant damage to cellular components. Carotenoids, through their conjugated double bond systems, can quench triplet excited states of bacteriochlorophylls and scavenge ROS, thus preventing photo-oxidative damage. lipidbank.jppsu.edu This antioxidant function is crucial for the survival of photosynthetic organisms in their environments.
Membrane Stabilization and Structural Contributions
Beyond their roles in light harvesting and photoprotection, carotenoids can also contribute to the structural integrity of cellular membranes. While direct studies on the membrane stabilization effects of this compound are not extensively detailed, the general properties of carotenoids suggest a potential role. Their lipophilic nature allows them to intercalate into the lipid bilayer of membranes, influencing membrane fluidity and stability. banglajol.infonih.govmsjonline.orgajpp.in In the context of chlorosomes, carotenoids are thought to play a role in the structural organization of the bacteriochlorophyll aggregates, which is essential for efficient energy transfer. psu.edu
The table below outlines the ecophysiological roles of this compound.
| Ecophysiological Role | Mechanism |
| Light Harvesting | Absorbs light at wavelengths complementary to bacteriochlorophylls and transfers the energy to the photosynthetic reaction center. psu.edukoreascience.kr |
| Photoprotection | Quenches triplet bacteriochlorophyll and scavenges reactive oxygen species to prevent photo-oxidative damage. lipidbank.jppsu.edu |
| Membrane Stabilization | Potentially influences membrane fluidity and contributes to the structural organization of pigment-protein complexes within the chlorosome. psu.edu |
Environmental Niches and Distribution of this compound Producers
The synthesis of the carotenoid this compound is intrinsically linked to a specific group of microorganisms, primarily the green sulfur bacteria (GSB), which occupy distinct and highly specialized environmental niches. These bacteria are obligate anaerobic phototrophs, meaning they require light for energy and the absence of oxygen to survive. Their distribution is therefore confined to environments where these conditions are met.
Influence of Environmental Factors on Production
The production of this compound is not constant but is influenced by various environmental factors that affect the growth and physiology of the producing green sulfur bacteria. The carotenoid composition, in general, is a key part of their adaptation to changing environmental conditions. researchgate.net
Light: Light intensity is a critical factor regulating the carotenoid profile in GSB. Studies on Chlorobaculum tepidum have revealed a significant shift in the ratio of chlorobactene to its reduced form, this compound, in response to light availability. In light-limited cultures, the ratio of chlorobactene to this compound was found to decrease dramatically from 5 to 0.7. acs.org This suggests that under low light conditions, the production or accumulation of this compound is favored relative to chlorobactene. This is part of a broader photoadaptive strategy, as GSB are exceptionally efficient at harvesting light in low-intensity environments. wur.nl In some GSB, such as Chlorobium phaeobacteroides, the total carotenoid to bacteriochlorophyll ratio increases with higher light intensity, indicating a role in photoprotection as well as light harvesting. koreascience.krnih.gov
Table 2: Influence of Environmental Factors on this compound Production
| Environmental Factor | Influence on Producer Growth | Documented Effect on this compound or Related Carotenoids |
| Light Intensity | GSB are adapted to and thrive in low light conditions. wur.nl Growth rates are affected by light intensity. nih.gov | The ratio of chlorobactene to this compound decreases significantly in light-limited cultures of C. tepidum, indicating a relative increase in this compound under low light. acs.org |
| Sulfide (B99878) (H₂S) Concentration | Essential electron donor for photosynthesis; growth is dependent on its presence and can be stimulated by increased concentrations up to a certain tolerance level. wur.nlfrontiersin.org | Direct quantitative effects on this compound are not well-documented. However, as sulfide is crucial for growth, its availability indirectly affects all biosynthetic pathways, including carotenoid production. nih.gov |
| Nutrient Availability (e.g., N, P) | Essential for autotrophic growth; limitation will inhibit biomass production. nih.govosti.gov | No specific studies on this compound. General nutrient limitation would be expected to decrease overall carotenoid synthesis as part of a general reduction in cellular component production. |
Structural Elucidation and Conformational Analysis of 1 ,2 Dihydrochlorobactene
Advanced Spectroscopic Techniques for Structural Characterization
The precise structure of 1',2'-Dihydrochlorobactene, a C40 carotenoid, is determined using a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the electron distribution within the chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidation of Carotenoid Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including complex carotenoids. libretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For carotenoids like this compound, ¹H and ¹³C NMR spectra are fundamental. The chemical shifts in ¹H NMR help identify protons in different electronic environments, such as those on the polyene chain versus those on the aromatic ring. ucl.ac.uk ¹³C NMR provides information on each carbon atom in the structure.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in assembling the various structural fragments. Although specific experimental NMR data for this compound is not widely published, predicted NMR data serves as a valuable reference.
Predicted NMR Data for this compound
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for confirming the molecular weight and formula of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C40H54, with a monoisotopic mass of approximately 534.423 Da.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. nih.gov Carotenoids exhibit characteristic fragmentation patterns. Common fragmentations include the cleavage of the polyene chain and specific losses from the end groups. Aromatic carotenoids can undergo unusual eliminations of the aromatic ring from the polyene chain. rsc.org For this compound, a notable fragmentation would be the loss of a toluene (B28343) or xylene moiety from the aromatic end group, which is a diagnostic feature for this class of carotenoids. researchgate.net
It is important to note that the name "chlorobactene" is derived from the organism it was isolated from, Chlorobium, and does not imply the presence of chlorine in the molecule's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
The λmax value is directly related to the length of the conjugated polyene chain; a longer conjugated system results in a bathochromic (red) shift to longer wavelengths. vaia.com For this compound, which possesses an aromatic ring at one end, the chromophore consists of a long polyene chain in conjugation with the phenyl ring. The UV-Vis spectrum of chlorobactene (B1254000), a closely related compound, shows characteristic absorption maxima around 437, 460, and 488 nm in certain solvents. frontiersin.org The presence of the aromatic ring influences the spectral fine structure. The shape of the absorption bands can indicate the planarity of the molecule and the presence of any steric hindrance that might disrupt the conjugation.
Stereochemical Investigations of this compound
Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's identity and function. For carotenoids, this includes the geometry of the double bonds and the configuration of any chiral centers.
Determination of Absolute and Relative Stereochemistry (e.g., chirality, double bond configuration)
The stereochemistry of this compound is primarily defined by the configuration of its numerous carbon-carbon double bonds. These can exist in either a cis (Z) or trans (E) configuration. The all-trans isomer is generally the most stable and linear form. The specific geometry of each double bond can be determined using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which identifies protons that are close in space.
The structure of this compound lacks chiral centers, meaning it does not have stereogenic carbons (a carbon atom attached to four different groups). Therefore, it does not exhibit optical activity in the way that carotenoids with chiral end-groups (like lutein) do. nih.gov Its stereoisomerism is confined to the geometric arrangement around its double bonds.
Impact of Stereochemistry on Molecular Flexibility and Interactions
All-trans Isomer: The all-trans configuration of this compound results in a nearly linear, rigid, rod-like structure. This planarity maximizes the overlap of p-orbitals in the conjugated system. This specific shape is crucial for how the molecule packs into biological membranes or interacts with proteins.
Theoretical and Computational Approaches to Conformational Analysis
Theoretical and computational methods have become indispensable tools in the study of complex biomolecules, providing insights that complement experimental data. For this compound, these approaches are vital for understanding its conformational landscape and refining its structural details.
Molecular Dynamics Simulations for Understanding Conformational Landscapes
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations can generate trajectories that reveal the dynamic behavior and conformational flexibility of molecules like this compound. mdpi.comnih.gov
These simulations provide a detailed picture of the molecule's conformational landscape, which is the collection of all possible three-dimensional arrangements the molecule can adopt through rotations around its single bonds. libretexts.orgwikipedia.org The study of the energetics of these different arrangements, known as rotamers, is called conformational analysis. wikipedia.orglumenlearning.com Understanding this landscape is critical because the molecule's function is often intrinsically linked to its structure and dynamics.
In the context of this compound, which is found within the chlorosomes of green sulfur bacteria, MD simulations can help elucidate how the molecule interacts with its environment, including other pigments and proteins. nih.gov These simulations can reveal preferred conformations and the energy barriers between them, offering insights into how the molecule might function in light harvesting and energy transfer. nih.gov The accuracy of MD simulations relies heavily on the quality of the force field used, which is a set of parameters that describes the potential energy of the system. rsc.org
Table 1: Key Aspects of Molecular Dynamics Simulations in Conformational Analysis
| Aspect | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. rsc.org | The choice of force field is crucial for accurately modeling the interactions within the this compound molecule and its environment. |
| Conformational Sampling | The process of exploring the different possible conformations of a molecule during a simulation. | MD simulations allow for the exploration of the vast conformational space of this compound, identifying stable and transient structures. |
| Solvent Modeling | The representation of the surrounding solvent molecules in the simulation. | Simulating this compound within a realistic model of the chlorosome environment is essential for understanding its in vivo behavior. |
| Timescale | The duration of the simulation, which determines the range of molecular motions that can be observed. mdpi.com | Longer simulations are necessary to capture slower conformational changes and ensure thorough sampling of the conformational landscape. |
Quantum Chemical Calculations for Structural Refinements
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate means of investigating molecular structures and properties. nih.gov These methods, such as Density Functional Theory (DFT), can be used to optimize the geometry of this compound, calculating its most stable three-dimensional structure with high precision. plos.org
These calculations are particularly useful for refining the structural details obtained from experimental methods like NMR spectroscopy and X-ray crystallography. plos.orgethernet.edu.et Quantum chemical calculations can also predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the determined structure. plos.org
Furthermore, these methods can be used to calculate the relative energies of different conformations, providing a more accurate understanding of the conformational preferences of this compound. preprints.org This information is crucial for understanding the molecule's stability and reactivity. The combination of quantum chemical calculations with experimental data provides a powerful and comprehensive approach to structural elucidation. d-nb.inforesearchgate.netnih.gov
Table 2: Applications of Quantum Chemical Calculations in Structural Analysis
| Application | Description | Significance for this compound |
| Geometry Optimization | Calculation of the lowest energy arrangement of atoms in a molecule. nih.gov | Provides a highly accurate 3D model of the this compound structure. |
| Energy Calculations | Determination of the relative energies of different molecular conformations. preprints.org | Helps to identify the most stable conformers and understand the molecule's conformational equilibrium. |
| Spectroscopic Prediction | Calculation of spectroscopic parameters (e.g., NMR, IR spectra). plos.org | Allows for direct comparison with experimental data, aiding in structural verification. |
| Electronic Structure Analysis | Investigation of the distribution of electrons within the molecule. | Provides insights into the molecule's chemical reactivity and its role in electronic processes like energy transfer. |
Structural Relationships within the Dihydrochlorobactene Class
This compound belongs to a class of carotenoids found in green sulfur bacteria. acs.org A key related compound is chlorobactene, from which this compound is synthesized through a reduction reaction. acs.org The primary structural difference between these two molecules is the saturation of the 1',2' double bond in the ψ-end group of chlorobactene to form the 1',2'-dihydrospheroidene-type end group of this compound.
The ratio of chlorobactene to this compound can vary depending on environmental conditions, such as light intensity, suggesting that the different structural and electronic properties of these carotenoids may be important for the photosynthetic adaptation of the organism. lipidbank.jp Other related compounds in these bacteria include γ-carotene and its derivatives. nih.gov Comparative structural analyses of these and other carotenoids within the dihydrochlorobactene class are essential for understanding the structure-function relationships that govern their roles in photosynthesis.
Analytical Methodologies for the Detection and Characterization of 1 ,2 Dihydrochlorobactene
Extraction and Sample Preparation Techniques from Microbial Biomass
The initial and critical step in the analysis of 1',2'-dihydrochlorobactene is its extraction from the microbial biomass. Since carotenoids are intracellular pigments, cell disruption is a prerequisite for their successful recovery. nih.gov The lipophilic nature of carotenoids necessitates the use of organic solvents for their solubilization. researchgate.net
A common procedure for extracting pigments from Chlorobium tepidum involves treating the wet cell biomass with a solvent mixture. oup.com The choice of solvent and extraction conditions is paramount for maximizing recovery while minimizing degradation of the light- and heat-sensitive carotenoid molecules. nih.gov
The selection of an optimal solvent system is dictated by the polarity of the target carotenoids. miamioh.edu Carotenes, such as this compound, are non-polar and are effectively extracted using non-polar solvents, whereas more polar xanthophylls require polar solvents like ethanol (B145695) or acetone (B3395972). miamioh.edu For bacteria that produce a mixture of carotenoids, solvent selection becomes more complex. miamioh.edu Often, a combination of solvents is employed to achieve broad-spectrum extraction. For instance, pigments from C. tepidum are effectively extracted using a mixture of acetone and methanol, typically in a 7:2 (v/v) ratio. oup.com
The optimization of carotenoid recovery is a multifactorial process. Key variables that are systematically adjusted include the type of organic solvent, the ratio of solvents in a mixture, the solvent-to-solid ratio, extraction time, and temperature. researchgate.netopenresearchafrica.org Studies on other natural products have shown that response surface methodology can be a powerful tool to identify the optimal combination of these factors to maximize extraction yield. openresearchafrica.org For example, when extracting phenolic compounds, variables such as ethanol concentration (20-96%), temperature (35-65°C), and time (30-240 minutes) are typically optimized. researchgate.netopenresearchafrica.org Similar principles apply to carotenoid extraction, where adjusting these parameters can significantly enhance the recovery of this compound from the microbial biomass.
Table 1: Examples of Solvent Systems Used for Carotenoid Extraction This table provides examples of solvent systems and conditions used in the extraction of carotenoids from various microbial and natural sources, illustrating the principles of solvent selection and optimization.
| Solvent System | Source Material | Target Compounds | Key Findings & Conditions | Reference |
| Acetone:Methanol (7:2, v/v) | Chlorobium tepidum | Total pigments including this compound | Standard method for extracting pigments from wet cells. | oup.com |
| Acetone | Recombinant E. coli | Carotenoids | Incubation for 15 min at 55°C in the dark. | nih.gov |
| Acetone:Hexane (9:1, v/v) | Sporobolomyces ruberrimus (yeast) | Carotenoids | Achieved the highest yield (221.88 µg/g of cells) after cell disruption with glass beads. | nih.gov |
| Ethanol (60% v/v) | Coffee Silverskin | Phenolic Compounds | Optimal for antioxidant recovery at a 35 ml/g ratio for 30 min at 60-65°C. | researchgate.net |
| n-Heptane:Acetone (3:2, v/v) | Environmental Solid Sample | Polycyclic Aromatic Hydrocarbons (PAHs) | Optimized for Microwave-Assisted Extraction (MAE), demonstrating an alternative to traditional solvents like toluene (B28343). | jku.at |
Following extraction, the crude extract contains a complex mixture of pigments, lipids, and other cellular components. Therefore, a purification step is essential to isolate the carotene fraction, which includes this compound.
A widely used and effective method for this purpose is open column chromatography. oup.commissouri.edu The stationary phase is typically a polar adsorbent like silica (B1680970) gel. oup.comlibretexts.org The separation principle relies on the differential polarity of the compounds in the extract. A non-polar mobile phase is used to elute the non-polar carotenes first, while more polar compounds like xanthophylls and chlorophylls (B1240455) are retained more strongly on the column. oup.com
In the specific case of purifying extracts from C. tepidum, the crude extract is applied to a silica gel 60 column. oup.com
The carotene fraction , containing γ-carotene, chlorobactene (B1254000), 1',2'-dihydro-γ-carotene, and This compound , is eluted using n-hexane . oup.com
More polar pigments, such as xanthophylls and bacteriochlorophylls, are subsequently eluted with a more polar solvent mixture like chloroform (B151607):methanol (3:1, v/v) . oup.com
This strategy effectively separates the carotenes from other pigments, yielding a purified fraction that is suitable for subsequent detailed analysis. oup.com
Chromatographic Separation Methods
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from the purified carotene fraction. High-performance liquid chromatography is the premier technique for detailed analysis, while thin-layer and column chromatography are fundamental for isolation and preliminary assessment.
HPLC is the method of choice for analyzing the precise carotenoid composition of microbial extracts due to its high resolution and sensitivity. nih.govchromatographyonline.com Reversed-phase HPLC (RP-HPLC) is most commonly used, where a non-polar stationary phase (like C18) separates compounds based on their hydrophobicity. miamioh.educhromatographyonline.com
The analysis of carotenes from C. tepidum, including this compound, has been successfully performed using several HPLC systems. The choice of column and mobile phase is critical for achieving baseline separation of structurally similar carotenes. Gradient elution, where the mobile phase composition is changed over time, is often used to achieve higher peak capacity and separate both hydrophilic and hydrophobic components in a single run. chromatographyonline.com
Table 2: HPLC Conditions for the Analysis of this compound and Related Carotenes
| Column | Mobile Phase | Flow Rate | Application | Reference |
| Novapak C18 | Acetonitrile:Methanol:Tetrahydrofuran (58:35:7, by vol.) | 2.0 ml/min | Analysis of the carotene fraction from C. tepidum. | oup.com |
| µBondapak C18 | Methanol | 2.0 ml/min | General analysis of crude pigment extracts from C. tepidum. | oup.com |
| C18 Lichrospher 100 | Gradient with 0.01 M Phosphoric Acid – Methanol | 0.6 ml/min | Separation of 25 flavonoid standards, illustrating a typical gradient setup for natural products. | researchgate.net |
| XTerra MS C18 | Gradient with Methanol and 0.1% Formic Acid | 0.3 ml/min | LC-MS/MS analysis, suitable for hyphenated techniques. | nih.gov |
These HPLC methods, coupled with UV-Vis detection at the characteristic absorption maxima for carotenoids (typically between 400-500 nm), allow for the tentative identification and quantification of this compound by comparing retention times and spectral data with authentic standards.
Thin-layer chromatography (TLC) and column chromatography are foundational techniques in the isolation and purification of natural products. missouri.edulibretexts.org
Column Chromatography , as detailed in section 5.1.2, is the primary method for preparative-scale purification, capable of separating gram quantities of material. oup.comuvic.ca Its effectiveness relies on the proper selection of stationary and mobile phases and careful packing of the column to ensure homogeneity. uvic.cachromtech.com
Thin-Layer Chromatography (TLC) serves as a rapid, small-scale analytical tool with several key functions in the purification workflow. miamioh.edu
Method Development: TLC is invaluable for quickly screening different solvent systems to find the optimal mobile phase for column chromatography separation. uvic.cachromtech.com An ideal solvent system will yield a retention factor (Rf) of approximately 0.3-0.4 for the target compound, ensuring good separation on the column. uvic.ca
Monitoring Separations: Fractions collected from the column can be spotted on a TLC plate to track the elution of different compounds and identify which fractions contain the pure product. libretexts.org
Purity Assessment: The presence of a single spot for a given sample on a TLC plate developed with multiple solvent systems provides a good indication of its purity.
For carotenoids, which are colored, the separated bands are directly visible on the TLC plate or column. For colorless compounds, visualization under a UV lamp is common, where compounds that absorb UV light appear as dark spots on a fluorescent plate. miamioh.edu
Hyphenated Techniques for Comprehensive Analysis
For unambiguous identification and structural elucidation of carotenoids, especially in complex mixtures, chromatographic methods are often coupled directly with spectroscopic detectors. This "hyphenation" provides a wealth of information from a single analysis.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that is exceptionally well-suited for the analysis of complex natural product extracts. nih.govresearchgate.net It combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.net
In the context of this compound analysis, LC-MS provides:
Molecular Weight Determination: The mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting compounds. This allows for the determination of the molecular weight with high accuracy, which is a critical piece of data for confirming the identity of a compound. researchgate.net This is particularly useful for distinguishing between carotenoids with the same chromophore but different saturation levels, such as chlorobactene and this compound.
Structural Information: In tandem mass spectrometry (LC-MS/MS), a specific ion is selected and fragmented, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.netresearchgate.net This data is crucial for differentiating isomers and elucidating the precise structure of novel compounds.
The use of "spectroscopic methods" was essential in the initial determination of the complete carotenoid profile of C. tepidum, which led to the identification of this compound. nih.govresearchgate.net Modern analytical workflows rely heavily on LC-MS and LC-MS/MS to provide the high-resolution, high-sensitivity data needed for the definitive characterization of this and other carotenoids in microbial sources. researchgate.net
HPLC-Mass Spectrometry (HPLC-MS) for Identification and Purity Assessment
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of bacterial carotenoids, including this compound. tandfonline.com This method provides a dual-layered approach to analysis: the HPLC component separates the complex mixture of pigments, while the MS component provides crucial structural information, such as molecular mass. tandfonline.comcambridge.org
The chromatographic separation is typically achieved using reverse-phase HPLC. nih.gov A common stationary phase for carotenoid analysis is a C18 column, which effectively separates various carotenoids based on their polarity. tandfonline.comnih.gov The separation of this compound from its parent compound, chlorobactene, and other related carotenoids like γ-carotene, is achieved by applying a specific mobile phase gradient. nih.gov For instance, research on the carotenoids of the green sulfur bacterium Chlorobium tepidum utilized a gradient system with a mobile phase composed of methanol, acetonitrile, water, and ethyl acetate (B1210297) to achieve separation. nih.gov The addition of ammonium (B1175870) acetate to the pigment extract before injection has been shown to improve peak resolution. nih.gov
Following separation by HPLC, the eluting compounds are ionized and analyzed by a mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ionization source for carotenoid analysis. nih.gov Mass spectrometry is highly selective and allows for the identification of compounds that may co-elute during chromatography. tandfonline.comfrontiersin.org It provides the molecular mass of the analyte, which is a critical piece of data for identification. cambridge.org For purity assessment, HPLC-MS can detect and quantify trace-level impurities or other carotenoids, providing a comprehensive profile of the sample. The high sensitivity of tandem MS (MS/MS) instruments operating in selected reaction monitoring (SRM) mode is particularly valuable for trace-level analysis in complex matrices. diva-portal.org
Below is a table summarizing typical parameters for the HPLC-MS analysis of carotenoids from green sulfur bacteria.
| Parameter | Description | Source(s) |
| HPLC System | Agilent 1100 series or similar | nih.gov |
| Column | Discovery C18 (25 cm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase A | Methanol-acetonitrile-water (42:33:25 by volume) | nih.gov |
| Mobile Phase B | Methanol-acetonitrile-ethyl acetate (50:20:30 by volume) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Gradient | Linear increase from 30% to 100% Solvent B over 52 minutes | nih.gov |
| MS System | Micromass Quattro II or similar | nih.gov |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |
| Detection Mode | Negative or Positive Ion Mode | nih.govfrontiersin.org |
Integration of Spectroscopic and Chromatographic Data
For the unambiguous characterization of this compound, the integration of data from both chromatography and various spectroscopic detectors is essential. chromatographyonline.com While HPLC provides the initial separation, relying solely on retention time is insufficient for positive identification, as different compounds can have similar elution profiles. cambridge.org
Modern HPLC systems are often equipped with a Photodiode Array (PDA) or Diode Array Detector (DAD), which records the UV-Visible absorption spectrum of the compounds as they elute from the column. cambridge.orgnih.gov Carotenoids have characteristic spectra due to their polyene chains, and the absorption maxima (λmax) provide valuable information for preliminary identification. nih.gov However, structurally related carotenoids can have very similar spectra, making definitive identification challenging. cambridge.org For example, studies have shown that γ-carotene and chlorobactene can have overlapping retention times, making their distinction by chromatography alone difficult. frontiersin.org
This is where the integration of mass spectrometry data becomes critical. The molecular mass information provided by the MS detector, when used in conjunction with the retention time from the chromatogram and the UV-Vis spectrum from the DAD, is often sufficient for a confident assignment of chemical structures. cambridge.orgchromatographyonline.com Modern Chromatography Data Systems (CDS) are designed to integrate these multiple data streams, allowing an analyst to view a chromatographic peak, its corresponding UV-Vis spectrum, and its mass spectrum simultaneously in a single interface. chromatographyonline.comwaters.com
For complete structural elucidation of a novel compound, further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy, is often required following preparative isolation. cambridge.orgnih.gov NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the precise structure. The complete characterization of carotenoids in Chlorobium tepidum, including this compound, was accomplished using such combined spectroscopic methods. nih.gov
The table below illustrates the types of integrated data used to characterize this compound and related compounds.
| Compound | Retention Time (min) | UV-Vis λmax (nm) | Molecular Mass (Da) | Key Identifier | Source(s) |
| This compound | Varies with method | ~436, 461, 491 | 538.45 (C40H54) | Molecular Mass | nih.govnih.gov |
| Chlorobactene | Varies with method | 436 (sh), 461, 491 | 536.44 (C40H52) | Molecular Mass, UV-Vis Spectrum | nih.gov |
| γ-Carotene | Varies with method | 436 (sh), 461, 491 | 536.44 (C40H52) | Molecular Mass, UV-Vis Spectrum | nih.gov |
| Lycopene (B16060) | Varies with method | 447, 472, 503 | 536.44 (C40H52) | UV-Vis Spectrum | nih.gov |
Note: Retention times are method-dependent. Molecular masses are calculated for the neutral molecule.
Structural Analogues and Chemical Modifications of 1 ,2 Dihydrochlorobactene
Naturally Occurring Derivatives and Metabolites
The biosynthesis of carotenoids in green sulfur bacteria (GSB) results in a variety of structurally related compounds, including derivatives of both chlorobactene (B1254000) and its reduced form, 1',2'-dihydrochlorobactene. These natural modifications primarily involve hydroxylation and glycosylation, and subsequent diagenetic processes can lead to the formation of stable fossil biomarkers.
Hydroxylated and Glycosylated Forms of Chlorobactene and Dihydrochlorobactene
In the thermophilic green sulfur bacterium Chlorobium tepidum, a detailed analysis of its carotenoid composition has revealed the presence of several derivatives. nih.gov The primary carotenoid is chlorobactene, but significant amounts of its 1',2'-dihydro derivative, this compound, are also present. nih.govasm.org Alongside these, hydroxylated and glycosylated forms of both chlorobactene and its precursor, γ-carotene, have been identified. nih.govasm.org
The process of modification involves several enzymatic steps. Initially, a small portion of chlorobactene is hydroxylated by the enzyme CrtC. smolecule.comnih.gov This hydroxylated chlorobactene is then a substrate for glycosylation by the CruC enzyme, a glucosyltransferase, followed by acylation with lauric acid by the CruD enzyme, a lauroyltransferase, to form OH-chlorobactene glucoside laurate. nih.govsmolecule.comnih.gov These modified carotenoids are primarily located in the cytoplasmic membrane, unlike the bulk of chlorobactene which is found in the chlorosomes, suggesting they may have specialized functions within the membrane. smolecule.com Similar modifications are observed for γ-carotene, leading to the formation of OH-γ-carotene glucoside laurate. asm.org
The glycosylated carotenoids in C. tepidum are thought to function as energy-dissipating pigments rather than for light-harvesting. researchgate.net This suggests a role in protecting the cell from photodamage under certain conditions. The presence of these derivatives, including OH-chlorobactene glucoside laurate, has been confirmed in various strains of C. tepidum, although their relative proportions can vary. nih.gov
Table 1: Naturally Occurring Derivatives of Chlorobactene and this compound in Chlorobium tepidum
| Compound | Key Modification(s) | Primary Location | Putative Function |
| This compound | Saturation of 1',2' double bond | Chlorosomes | Light harvesting |
| OH-Chlorobactene | Hydroxylation | Cytoplasmic Membrane | Intermediate in derivative synthesis |
| OH-Chlorobactene glucoside laurate | Hydroxylation, Glycosylation, Acylation | Cytoplasmic Membrane | Energy dissipation, Membrane function |
| OH-γ-Carotene glucoside laurate | Hydroxylation, Glycosylation, Acylation | Cytoplasmic Membrane | Energy dissipation, Membrane function |
Diagenetic Products (e.g., Chlorobactane)
Over geological timescales, carotenoids deposited in sediments undergo a series of chemical transformations known as diagenesis. For chlorobactene and its derivatives, the primary diagenetic process involves the saturation of the polyene chain. wikipedia.org This process converts the unsaturated chlorobactene into the fully saturated hydrocarbon, chlorobactane. wikipedia.orgwiley.com
Chlorobactane is a crucial biomarker in paleoenvironmental studies. wikipedia.orgwiley.com Since chlorobactene is uniquely produced by green-pigmented green sulfur bacteria (GSB) of the order Chlorobiales, the presence of chlorobactane in ancient sediments is a diagnostic indicator of past anoxic and sulfidic (euxinic) conditions in the photic zone. wikipedia.orgwiley.com The transformation from chlorobactene to chlorobactane involves the abiotic addition of sulfide (B99878) to the double bonds, followed by reductive desulfurization. wiley.com
The analysis of chlorobactane in sedimentary rocks and petroleum provides valuable insights into the Earth's past environments. wiley.comuea.ac.uk Its co-occurrence with other biomarkers, such as isorenieratane (from brown-pigmented GSB) and okenane (from purple sulfur bacteria), allows for a more detailed reconstruction of ancient microbial ecosystems and water column chemistry. wikipedia.orgwikipedia.orgpnas.org
Synthesis of Synthetic Analogues for Structure-Activity Relationship Studies (excluding pharmacological activity)
The synthesis of carotenoid analogues is a valuable tool for investigating the relationship between chemical structure and biological function. By systematically modifying the structure of a natural carotenoid, researchers can probe the importance of different functional groups and structural features.
Design Principles for Chlorinated Carotenoid Analogues
The design of chlorinated carotenoid analogues is guided by the desire to understand the role of specific structural elements in their biosynthetic and photophysical properties. Key design principles often involve:
Modification of the Polyene Chain: Altering the length of the conjugated double bond system can influence the light-absorbing properties of the molecule. rsc.org
Introduction or Modification of End Groups: The aromatic φ-end group of chlorobactene is a key feature. Synthetic strategies can explore the impact of different aromatic substitutions or the replacement of the aromatic ring with other cyclic or acyclic moieties.
Introduction of Functional Groups: The addition of functional groups, such as hydroxyl or carbonyl groups, at specific positions can be used to study their effects on properties like energy transfer and aggregation. rsc.org
Synthetic Routes and Methodologies for Introducing Chlorination and Saturation
The total synthesis of carotenoids is a complex undertaking, often involving multi-step processes. Key reactions in the synthesis of carotenoid skeletons include the Wittig reaction and the Julia sulfone olefination. rsc.org
For the introduction of specific features like chlorination, direct chlorination of a precursor molecule can be challenging due to the reactivity of the polyene chain. Therefore, the synthesis of chlorinated aromatic precursors that can then be incorporated into the carotenoid skeleton is a more common strategy.
The saturation of the polyene chain, mimicking the diagenetic formation of chlorobactane from chlorobactene, can be achieved through catalytic hydrogenation. This allows for the laboratory synthesis of saturated analogues for comparative studies.
Comparative Analysis of Structural Variations on Biosynthesis and Microbial Roles
Studying the effects of structural variations in chlorobactene and its analogues provides insights into their biosynthesis and their roles in microbial physiology.
Genetic manipulation of carotenoid biosynthesis in C. tepidum has been instrumental in this area. For instance, the inactivation of the crtU gene, which encodes the γ-carotene desaturase responsible for forming the aromatic ring of chlorobactene, results in the accumulation of γ-carotene and its derivatives. asm.org This demonstrates the critical role of this enzyme in the biosynthesis of the characteristic φ-end group.
Similarly, the inactivation of the cruA gene, a lycopene (B16060) cyclase, leads to the accumulation of lycopene, confirming its role in the initial cyclization step of the pathway. pnas.org The absence of cyclic carotenoids in this mutant highlights the importance of the cyclization for the subsequent formation of the aromatic ring.
The ratio of chlorobactene to this compound has been observed to change in response to light conditions in C. tepidum, suggesting a regulatory role for the saturation of the 1',2'-double bond in adapting to different light environments. lipidbank.jp
The presence of glycosylated derivatives of chlorobactene in the cytoplasmic membrane, as opposed to the chlorosomes, points to a functional diversification of these molecules. smolecule.com While the primary role of chlorobactene in the chlorosomes is light harvesting, the glycosylated forms appear to be involved in energy dissipation, a crucial protective mechanism. researchgate.net
Influence of Structural Modifications on Enzyme Substrate Specificity
The interaction between a carotenoid substrate and an enzyme is a highly specific process, dictated by the three-dimensional structure of both the molecule and the enzyme's active site. Modifications to the carotenoid structure can significantly alter this interaction, influencing the enzyme's ability to bind and catalyze a reaction. Key structural features of carotenoids that determine enzyme specificity include the nature of the end groups (e.g., β-ionone vs. ε-ionone rings), the length and degree of saturation of the polyene chain, and the presence of functional groups such as hydroxyl or keto groups. pnas.orgnih.govasm.org
Enzymes in the carotenoid biosynthetic pathway often exhibit a high degree of stereo-specificity. pnas.org For instance, the hydroxylation of the β- and ε-rings of α-carotene to form lutein (B1675518) is catalyzed by two distinct cytochrome P450 enzymes, CYP97A3 and CYP97C1, which are specific to the respective rings. pnas.org The crystal structures of these enzymes reveal that the shape and amino acid composition of their active sites are precisely tailored to accommodate either the β-ring or the ε-ring, ensuring the correct hydroxylation pattern. pnas.org Any modification to these rings would likely reduce or abolish the enzyme's activity.
Similarly, carotenoid cleavage dioxygenases (CCDs) demonstrate remarkable regioselectivity, cleaving specific double bonds within the carotenoid backbone. nih.govpnas.org The structure of the enzyme's active site creates a binding pocket that orients the carotenoid substrate in a precise manner, exposing a particular double bond to the catalytic iron center. pnas.orgescholarship.org For example, the difference in the active site cavities of the retinal-forming apocarotenoid oxygenase (ACO) and the vertebrate retinoid isomerase RPE65 accounts for their different substrate specificities and cleavage patterns. pnas.org
In some cases, enzymes exhibit "local specificity," where they recognize only a portion of the substrate molecule. This is particularly true for enzymes that modify the end groups of carotenoids. mdpi.com For example, many desaturases, cyclases, and hydroxylases that act on C40 carotenoids can also process C30 carotenoid backbones, indicating that the enzyme primarily interacts with a common structural motif at the end of the molecule. asm.org
In the context of this compound, which possesses a monocyclic aromatic end group, any modification to this ring system or the acyclic end would be expected to have a profound impact on its recognition by the responsible enzymes. The saturation of the 1',2'-double bond to form this compound from chlorobactene is itself a critical structural modification catalyzed by a specific enzyme, a paralog of a bacteriochlorophyll (B101401) biosynthesis enzyme. This demonstrates the high specificity of the enzymes involved in its metabolism.
Table 1: Influence of Carotenoid Structural Features on Enzyme Specificity
| Structural Feature | Enzyme Type | Example(s) | Effect of Modification |
| End Group Cyclization | Lycopene Cyclases (LCY) | LCY-β forms β-rings; LCY-ε forms ε-rings. | Altering the end group prevents binding and cyclization by the specific cyclase. frontiersin.org |
| Ring Hydroxylation | Carotenoid Hydroxylases (e.g., CYP97A, CYP97C) | CYP97A3 hydroxylates β-rings; CYP97C1 hydroxylates ε-rings. pnas.org | Modification of the ring structure or existing hydroxyl groups can inhibit further hydroxylation. pnas.org |
| Polyene Chain Cleavage | Carotenoid Cleavage Dioxygenases (CCDs) | BCO1 cleaves at the 15,15' bond of β-carotene. rsc.org | Changes in the polyene chain length or substitution can alter the cleavage site or inhibit the enzyme. escholarship.org |
| Desaturation Pattern | Phytoene (B131915) Desaturase (PDS), ζ-Carotene Desaturase (ZDS) | These enzymes introduce specific double bonds into the polyene chain. | The geometric isomer state (cis/trans) of the substrate is critical for enzyme activity. oup.com |
Impact of Analogues on Carotenoid Pathway Regulation in Host Organisms
One of the primary mechanisms of regulation is at the transcriptional level. The expression of genes encoding key biosynthetic enzymes, such as phytoene synthase (PSY), is often the rate-limiting step in the pathway. frontiersin.org The accumulation of certain carotenoids or their derivatives can signal the downregulation of these genes, a process known as feedback inhibition. For example, apocarotenoids, which are products of carotenoid cleavage, can act as signaling molecules that modulate the expression of carotenoid biosynthesis genes. frontiersin.org Therefore, the introduction of an analogue that mimics a signaling apocarotenoid could potentially downregulate the entire pathway.
Conversely, some analogues might act as competitive inhibitors of enzymes without generating a feedback signal. If an analogue binds to the active site of a regulatory enzyme but is not processed, it can lead to the accumulation of upstream intermediates. For instance, the synthetic strigolactone analogue GR24 is used to study strigolactone signaling, which is a class of hormones derived from carotenoids. nih.gov The application of GR24 can inhibit shoot branching, a process regulated by strigolactones, demonstrating how an analogue can influence a physiological process by interacting with the regulatory pathway. nih.gov
Table 2: Potential Regulatory Effects of Carotenoid Analogues
| Analogue Type | Potential Mechanism of Action | Predicted Impact on Carotenoid Pathway |
| Signaling Molecule Mimic (e.g., apocarotenoid analogue) | Binds to regulatory proteins or receptors. | Downregulation of biosynthetic gene expression, leading to reduced overall carotenoid production. frontiersin.org |
| Competitive Enzyme Inhibitor | Binds to the active site of a biosynthetic enzyme, blocking the natural substrate. | Accumulation of upstream intermediates and a decrease in downstream products. |
| Allosteric Modulator | Binds to an allosteric site on an enzyme, altering its activity. | Can either upregulate or downregulate the pathway, depending on the specific enzyme and analogue. |
| Substrate for Sequestration | Is readily stored in cellular compartments, relieving end-product inhibition. | Potential increase in the overall flux through the biosynthetic pathway. frontiersin.org |
Ecological and Environmental Dynamics of Chlorinated Carotenoids, Including 1 ,2 Dihydrochlorobactene
The Global Chlorine Cycle and Natural Organochlorine Production
The Earth's chlorine cycle is a complex biogeochemical process involving the transformation and movement of chlorine through the atmosphere, lithosphere, hydrosphere, and biosphere. wikipedia.orgtylerbarnum.com While often associated with anthropogenic activities, a significant portion of organochlorine compounds are of natural origin, produced by a wide array of living organisms and abiotic processes. wikipedia.orgeurochlor.org
Microbial Contributions to Organochlorine Biogeochemistry
Microorganisms play a pivotal role in the global chlorine cycle, contributing to both the formation and degradation of organochlorine compounds. frontiersin.orgnih.govnih.govresearchgate.net Bacteria, fungi, and marine algae are known to biosynthesize a vast number of chlorinated organic molecules. wikipedia.orgeurochlor.org It is estimated that over 5,000 organohalogens are produced biologically, with a substantial portion being chlorinated compounds. wikipedia.org These natural organochlorines are not mere metabolic byproducts but often serve essential ecological functions, such as chemical defense. eurochlor.org
The production of volatile organochlorines like chloromethane (B1201357) and chloroform (B151607) by terrestrial and marine microbes is a significant natural source of these compounds in the atmosphere. frontiersin.org In soil, the decomposition of plant matter by microorganisms is a key process associated with the natural production of organochlorines. researchgate.net This microbial activity is a crucial component of the biogeochemical cycling of chlorine in terrestrial ecosystems. researchgate.netdiva-portal.org
Abiotic and Biotic Processes in Chlorine Cycling
The cycling of chlorine involves a dynamic interplay of both abiotic and biotic processes. tylerbarnum.comnih.gov Abiotic processes include volcanic eruptions and forest fires, which can release significant amounts of organochlorines into the environment. wikipedia.orgsciencelearn.org.nz For instance, dioxins, a group of highly toxic chlorinated compounds, can be formed naturally during forest fires. wikipedia.orgsciencelearn.org.nz Recent research has also highlighted the role of common minerals like manganese dioxide in catalyzing the chlorination of natural organic matter in soil, representing a previously overlooked but globally significant source of natural organochlorines. acs.org
Biotic processes, primarily driven by microbial activity, are responsible for both the synthesis (chlorination) and breakdown (dechlorination) of organochlorine compounds. tylerbarnum.comresearchgate.net These transformations are integral to the chlorine cycle, converting chlorine between its inorganic and organic forms. diva-portal.org The balance between these opposing processes influences the retention and mobility of chlorine in soil and other environmental compartments. nih.gov
Environmental Fate and Degradation Pathways
The persistence and impact of chlorinated carotenoids, including 1',2'-Dihydrochlorobactene, in the environment are determined by their susceptibility to various degradation processes. These pathways can be broadly categorized into microbial degradation, photodegradation, and hydrolysis.
Microbial Degradation (Aerobic and Anaerobic) of Chlorinated Carotenoids
Microorganisms have evolved diverse strategies to break down organochlorine compounds, utilizing them as sources of carbon and energy. eurochlor.org This biodegradation is a critical component of the natural chlorine cycle. eurochlor.org The degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the efficiency and pathways can differ significantly.
Aerobic Degradation:
Under aerobic conditions, some bacteria can metabolize chlorinated compounds. nih.gov However, the degradation of highly chlorinated pollutants can be challenging for aerobic microbes due to the metabolic stress they impose. nih.gov For some organochlorine pesticides, co-metabolism, where the degradation occurs in the presence of a primary growth substrate, is a key mechanism. oup.com Fungi can play a role in facilitating the bacterial degradation of these compounds in nutrient-limited environments. oup.com The production of carotenoids by some bacteria has been linked to increased tolerance to oxidative stress, which can be generated during the aerobic degradation of pollutants. plos.orgnih.gov
Anaerobic Degradation:
Anaerobic degradation is particularly important for highly chlorinated compounds that are resistant to aerobic breakdown. nih.gov In anaerobic environments, a process called organohalide respiration allows certain bacteria to use chlorinated compounds as electron acceptors for energy generation, leading to their dechlorination. mdpi.com This process is crucial for the breakdown of persistent pollutants like chlorinated ethenes. mdpi.com Sequential anaerobic and aerobic treatments are sometimes employed in bioremediation to achieve complete degradation, where the initial anaerobic dechlorination makes the compounds more susceptible to subsequent aerobic mineralization. mdpi.com
Photodegradation and Hydrolysis in Aquatic and Terrestrial Environments
Photodegradation:
Carotenoids, characterized by their long chains of conjugated double bonds, are susceptible to degradation by light, a process known as photodegradation. researchgate.netnih.govresearchgate.net This process is a significant abiotic transformation pathway for these pigments in the environment. nih.gov The rate of photodegradation can be influenced by various factors, including the presence of other compounds that can act as photosensitizers or quenchers. nih.govnih.gov The structural features of the carotenoid molecule also play a role in its susceptibility to photodegradation. nih.gov The initial steps of degradation often involve oxidation and isomerization. cabidigitallibrary.orgservice.gov.uk
Hydrolysis:
While photodegradation and microbial action are major degradation pathways, hydrolysis—the reaction with water—can also contribute to the breakdown of certain organic compounds. However, for many organochlorines, hydrolysis is a slow process compared to microbial degradation and photolysis. nih.gov
Role of Chlorinated Carotenoids as Environmental Biomarkers
Carotenoids and their degradation products can serve as valuable biomarkers, providing insights into past and present environmental conditions and biological communities. dmu.dk The specific composition of carotenoids in sediments can be used to reconstruct historical changes in phytoplankton communities. dmu.dk
Chlorinated organic compounds, including potentially chlorinated carotenoids or their derivatives, can act as specific indicators of certain environmental processes or contamination events. For example, specific chlorinated compounds found in plants can serve as biomarkers to distinguish between exposure to chlorine gas and bleach, which has forensic applications. uva.nl The presence of carotenoids from halophilic (salt-loving) microorganisms preserved in salt crystals can be used as a biomarker for past life in evaporitic environments, with implications for astrobiological research. oup.com
Given that this compound is a characteristic pigment of green sulfur bacteria, its presence in environmental samples, such as sediments, can be a specific biomarker for the past or present existence of these anaerobic photosynthetic organisms. researchgate.netsmolecule.comibaraki.ac.jpcarotenoiddb.jp Analyzing the distribution and abundance of this and other related chlorinated carotenoids can help in understanding the ecological dynamics of environments where these bacteria thrive, such as anoxic water bodies.
Impact of Anthropogenic Activities on Natural Chlorinated Compound Distribution
While chlorinated compounds were once largely considered to be of artificial origin, it is now understood that they are also a common and important part of natural ecosystems. nih.gov The environmental distribution of these compounds is governed by a balance between natural formation (biogenic and abiogenic) and degradation processes. nih.gov However, human activities have significantly altered this balance, introducing vast quantities of chlorinated substances and other pollutants that can influence the fate and transport of both natural and synthetic chlorinated molecules.
Historically, most of the chlorine found in the stratosphere is a result of human activities. defra.gov.uk Compounds like chlorofluorocarbons (CFCs) and carbon tetrachloride, which are not soluble in water, are not "washed out" by rain and can therefore reach the upper atmosphere. defra.gov.uk In contrast, major natural chlorine emissions from sources like ocean spray and volcanoes are typically removed in the lower atmosphere. defra.gov.uk
Anthropogenic activities contribute to the environmental load of chlorinated compounds through various means:
Direct Industrial and Agricultural Release: The production and use of chlorinated solvents, pesticides (e.g., DDT, lindane), polychlorinated biphenyls (PCBs), and polymers like PVC have led to widespread contamination. researchgate.net Industrial processes such as pulp and paper bleaching, waste incineration, and chlor-alkali plants are also significant sources. researchgate.netmdpi.com
Disinfection By-products (DBPs): The extensive use of chlorine-based disinfectants in water treatment, sanitation, and industry results in the formation of DBPs. nih.gov When chlorine reacts with natural organic matter present in water and soil, it can form numerous organochlorine compounds, many of which are potentially toxic and persistent. nih.gov The widespread use of such disinfectants can lead to increased residual chlorine content in surface waters. nih.gov
Combustion and Atmospheric Deposition: Combustion of fossil fuels and waste can release hydrochloric acid (HCl) and other chlorinated compounds into the atmosphere. nih.govwhiterose.ac.uk These compounds can be transported over long distances before being deposited in terrestrial and aquatic ecosystems, altering local chlorine cycles. mdpi.comwhiterose.ac.uk Modeling has shown that anthropogenic emissions have driven substantial increases in tropospheric reactive chlorine since the preindustrial era. whiterose.ac.uk
Indirect Alteration of Habitats: Human activities can change environmental conditions in ways that indirectly affect the distribution of natural chlorinated compounds. For example, the application of de-icing salt on roads can locally increase chloride concentrations in soils and water. nih.gov Pollution with other substances, such as perfluoroalkyl substances (PFAS), has been shown to interfere with carotenoid-based physiological functions in wildlife, suggesting that anthropogenic contaminants can disrupt the ecological roles of natural pigments. frontiersin.org
While there is no specific research detailing the impact of anthropogenic activities on the distribution of this compound, the organisms that synthesize it, such as the green sulfur bacterium Chlorobaculum tepidum, could be affected by these broader environmental changes. nih.govwhiterose.ac.uk These bacteria are anaerobic phototrophs found in specific aquatic environments. nih.gov Changes in water chemistry, nutrient loads, or the introduction of toxic synthetic chemicals from industrial or agricultural runoff could potentially impact the health and size of these microbial populations, thereby altering the natural production and distribution of their unique chlorinated carotenoids. The degradation of synthetic chlorinated compounds like 1,2-dichloroethane (B1671644) by certain microbes highlights the complex interactions between natural and anthropogenic halogen cycles. nih.govnih.gov
The following table summarizes key anthropogenic sources and the types of chlorinated compounds they introduce into the environment.
| Anthropogenic Source | Examples of Released Chlorinated Compounds | Primary Environmental Compartment(s) Affected |
| Industrial Manufacturing | Polychlorinated biphenyls (PCBs), Dioxins, Chlorinated solvents (e.g., trichloroethylene) | Soil, Groundwater, Air |
| Agriculture | Organochlorine pesticides (e.g., DDT, lindane, dieldrin) | Soil, Surface Water, Biota |
| Water Disinfection | Trihalomethanes (e.g., chloroform), Haloacetic acids | Drinking water, Wastewater effluents, Surface water |
| Waste Incineration | Dioxins, Furans, Hydrochloric acid (HCl) | Air, Soil |
| Pulp and Paper Bleaching | Chloroform, Dioxins, Chlorinated organic acids | Wastewater effluents, Sediments |
| Fossil Fuel Combustion | Hydrochloric acid (HCl) | Air |
| Consumer Products/Roads | Polyvinyl chloride (PVC) breakdown products, De-icing salts (chloride ions) | Landfills, Soil, Surface Water |
Biotechnological Potential Derived from 1 ,2 Dihydrochlorobactene Research
Metabolic Engineering for Enhanced Production of Carotenoids
Metabolic engineering offers a powerful platform for the overproduction of valuable carotenoids in industrial microorganisms. nih.gov The principles and strategies developed for common carotenoids like β-carotene and astaxanthin (B1665798) can be adapted to produce specialty carotenoids such as 1',2'-dihydrochlorobactene and other novel structures.
The reconstruction of biosynthetic pathways in well-characterized industrial hosts like Escherichia coli and Saccharomyces cerevisiae is a cornerstone of modern biotechnology. nih.gov These microorganisms are favored due to their rapid growth, well-understood genetics, and established fermentation processes. mdpi.com The entire biosynthetic pathway to this compound, starting from common isoprenoid precursors, can be heterologously expressed in such hosts.
The pathway would involve the expression of a series of genes encoding enzymes for the synthesis of the carotenoid backbone, such as phytoene (B131915) synthase (CrtB) and phytoene desaturase (CrtI), followed by lycopene (B16060) cyclase and the enzymes responsible for the formation of the aromatic ring characteristic of chlorobactene (B1254000). The final and key step is the reduction of the 1',2' double bond, catalyzed by the enzyme 1',2'-carotenoid reductase, encoded by the cruI gene (formerly known as bchO). The heterologous expression of cruI from Chlorobaculum tepidum in a neurosporene-producing mutant of Rhodobacter sphaeroides has successfully demonstrated its function, leading to the formation of 1,2-dihydroneurosporene. This provides a proof-of-concept for the functional expression of this key enzyme in a different microbial host.
The assembly of genes from various organisms to create novel pathways is a common strategy in metabolic engineering. For instance, genes from the chlorobactene pathway could be combined with enzymes from other carotenoid pathways to produce a diverse array of compounds.
Once a heterologous pathway is established, strain engineering is crucial for optimizing product yields and purity. Several strategies can be employed to enhance the production of this compound or other target carotenoids in a microbial host.
One key area of focus is increasing the supply of precursors. The biosynthesis of all carotenoids begins with the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Overexpressing genes in the native methylerythritol 4-phosphate (MEP) pathway in bacteria or the mevalonate (B85504) (MVA) pathway in yeast can significantly boost the precursor pool available for carotenoid synthesis. nih.gov
Another critical aspect is the optimization of the expression levels of the biosynthetic genes. The order of genes in an engineered operon can significantly impact the final product yield. asm.org Furthermore, balancing the expression of different enzymes in the pathway is necessary to avoid the accumulation of inhibitory intermediates and to channel the metabolic flux efficiently towards the desired product. Protein engineering techniques, such as directed evolution, can be used to improve the activity and stability of key enzymes in the pathway. nih.gov For example, the activity of GGPP synthase, a rate-limiting enzyme in carotenoid biosynthesis, has been enhanced through such methods. nih.gov
Additionally, minimizing the formation of byproducts is essential for achieving high purity. This can be accomplished by deleting genes that encode enzymes for competing metabolic pathways. For example, in a host engineered to produce a specific carotenoid, knocking out endogenous enzymes that might modify the target compound or its precursors can lead to a cleaner product profile.
Enzymatic Applications of Biosynthetic Machinery
The enzymes of the this compound biosynthetic pathway, particularly the terminal enzymes, are valuable tools for biocatalysis and the chemoenzymatic synthesis of novel compounds.
The production of individual biosynthetic enzymes in recombinant hosts allows for their detailed biochemical characterization. This includes determining their substrate specificity, kinetic parameters, optimal reaction conditions (pH and temperature), and cofactor requirements. While the 1',2'-carotenoid reductase (CruI) has been functionally identified, a detailed in vitro characterization of the purified recombinant enzyme would provide deeper insights into its catalytic mechanism and potential for broader applications. The characterization of other carotenoid-modifying enzymes, such as hydroxylases and ketolases, has revealed their potential in generating diverse structures. mdpi.com
The recombinant expression and purification of these enzymes in systems like E. coli enable the production of large quantities of the enzyme for in vitro studies and biocatalytic applications. This approach has been successfully used to characterize a wide range of carotenoid biosynthetic enzymes.
The unique enzymatic activities within the this compound pathway can be harnessed for the synthesis of novel carotenoids with potentially valuable properties. The 1',2'-carotenoid reductase (CruI), for instance, could be used as a biocatalyst to specifically reduce the 1',2' double bond in a variety of carotenoid substrates, both natural and synthetic. This enzymatic transformation offers high selectivity, which is often difficult to achieve through traditional chemical synthesis.
This chemoenzymatic approach, combining chemical synthesis of precursors with enzymatic modifications, can lead to the creation of a wide range of novel carotenoid structures that are not found in nature. nih.gov For example, the CruI enzyme could be used to produce 1',2'-dihydro derivatives of commercially important carotenoids like lycopene or β-carotene, potentially altering their biological activities and physicochemical properties. The combination of different carotenoid-modifying enzymes in vitro or in vivo can further expand the diversity of accessible carotenoid structures. umn.edu
Exploration of Microbial Diversity for Novel Chlorinated Carotenoids and Pathways
The discovery of this compound in green sulfur bacteria highlights the vast and largely untapped microbial diversity as a source of novel natural products. nih.gov While thousands of halogenated natural products have been identified from various organisms, the exploration for novel chlorinated carotenoids is an area with significant potential. nih.govnist.gov
Systematic screening of microorganisms from unique environments, such as marine sediments and hypersaline habitats, could lead to the discovery of new strains that produce chlorinated carotenoids or other halogenated isoprenoids. mdpi.com These environments are known to harbor microbes with unique metabolic capabilities.
The identification of new chlorinated carotenoids would not only provide novel compounds for bioactivity screening but also the opportunity to discover new halogenating enzymes and biosynthetic pathways. These new enzymes could have different substrate specificities and catalytic mechanisms compared to known halogenases, making them valuable additions to the biocatalytic toolbox for the synthesis of halogenated organic compounds. The discovery of novel carotenoid biosynthetic genes from diverse microbial sources has been a key driver in the expansion of carotenoid metabolic engineering. ijbttjournal.org
Sustainable Production Strategies for Bio-based Compounds
The increasing demand for natural and sustainably sourced chemicals has propelled research into biotechnological production methods for complex molecules like this compound. Traditional chemical synthesis of such intricate structures is often complex, expensive, and environmentally burdensome. Consequently, the focus has shifted towards harnessing microbial cell factories and biocatalytic processes to create sustainable and economically viable production pipelines. These strategies are centered on principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. nih.govnih.gov
Metabolic engineering of microorganisms is a cornerstone of this approach, offering a pathway to high-yield production of desired compounds. nih.gov This involves the rational design and modification of microbial metabolism to channel cellular resources towards the synthesis of the target molecule. nih.gov For a specialized carotenoid like this compound, this would entail engineering a suitable microbial host, such as Saccharomyces cerevisiae or Escherichia coli, which are well-characterized and widely used in industrial biotechnology. oup.comkoreascience.kr
The construction of a microbial strain for this compound production would involve the heterologous expression of the specific enzymes required for its biosynthesis. The biosynthetic pathway for aromatic carotenoids is an extension of the general carotenoid pathway. researchgate.net The initial steps involve the synthesis of lycopene, a common precursor. frontiersin.org Subsequently, specific enzymes catalyze the cyclization and aromatization of the end groups, followed by a final reduction step to yield this compound. The genes encoding these enzymes, once identified from their native producers like Chlorobaculum tepidum, can be introduced into a production host.
Optimization of the metabolic flux towards the target compound is a critical step in achieving high yields. kaist.ac.kr This can be accomplished through various strategies, including the overexpression of rate-limiting enzymes and the downregulation or elimination of competing metabolic pathways. asm.org For instance, enhancing the precursor supply by engineering the upstream mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways can significantly boost carotenoid production. nih.gov
Furthermore, the choice of a sustainable carbon source is integral to the green credentials of the production process. Utilizing renewable feedstocks such as lignocellulosic biomass, crude glycerol (B35011) from biodiesel production, or even CO2 in the case of photosynthetic organisms, can drastically reduce the environmental footprint of the manufacturing process. nih.govresearchgate.net The bacterium Novosphingobium aromaticivorans, for example, has been engineered to produce carotenoids from aromatic compounds derived from lignocellulosic biomass, demonstrating the potential of waste stream valorization. nih.govresearchgate.net
The table below illustrates the potential of metabolic engineering for producing various carotenoids in different microbial hosts. While data for this compound is not yet available, these examples serve as a benchmark for what could be achievable.
| Carotenoid | Microbial Host | Production Titer |
|---|---|---|
| β-Carotene | Saccharomyces cerevisiae | 477.9 mg/L nih.gov |
| Canthaxanthin | Saccharomyces cerevisiae | 60.36 mg/L mdpi.com |
| Zeaxanthin (B1683548) | Saccharomyces cerevisiae | 70.5 µg/L mdpi.com |
| Astaxanthin | Xanthophyllomyces dendrorhous | Higher than wild type asm.org |
| Lycopene | Blakeslea trispora | 578 mg/L nih.gov |
Future research in this area will likely focus on the discovery and characterization of the complete biosynthetic pathway of this compound, followed by its reconstruction and optimization in a robust industrial microorganism. Advances in synthetic biology and systems biology will be instrumental in developing high-performing microbial cell factories for the sustainable production of this and other valuable bio-based compounds. researchgate.net
Future Research Directions and Open Questions in 1 ,2 Dihydrochlorobactene Studies
Unraveling Undiscovered Biosynthetic Enzymes and Mechanisms
The biosynthetic pathway of 1',2'-dihydrochlorobactene in green sulfur bacteria (GSB) has been largely elucidated, culminating in the identification of the enzyme responsible for the final reduction step. researchgate.netresearchgate.netnih.govacs.org The enzyme that reduces chlorobactene (B1254000) to this compound was the last unidentified enzyme in the pigment's biosynthetic pathway. researchgate.netresearchgate.netnih.gov This enzyme, a paralog of a bacteriochlorophyll (B101401) biosynthesis enzyme, was identified as CruI (formerly BchO). researchgate.netnih.govsmolecule.com Its discovery completed the characterization of the enzymes in the GSB carotenoid biosynthetic pathways. smolecule.com
However, the complete enzymatic cascade and its regulation are not fully understood. While the core enzymes for converting phytoene (B131915) to chlorobactene have been identified in organisms like Chlorobaculum tepidum (formerly Chlorobium tepidum), including phytoene synthase (CrtB), phytoene desaturase (CrtP), ζ-carotene desaturase (CrtQ), γ-carotene desaturase (CrtU), carotenoid 1′,2′-hydratase (CrtC), and carotenoid cis-trans isomerase (CrtH), further research is needed. nih.govresearchgate.netmontana.edu The pathway in C. tepidum is notably similar to that in cyanobacteria and plants, utilizing two plant-like desaturases (CrtP and CrtQ) and a cis-trans isomerase (CrtH) to convert phytoene to lycopene (B16060). nih.govresearchgate.net
Future investigations should focus on:
Characterizing the kinetics and substrate specificities of all enzymes in the pathway to build accurate metabolic models.
Identifying regulatory proteins and allosteric effectors that control the flux through the pathway.
Investigating the potential for alternative or undiscovered biosynthetic routes in different species of green sulfur bacteria. For instance, while CruA is a lycopene monocyclase in all GSB, isorenieratene-producing species also have CruB, a γ-carotene cyclase, indicating a branch point at γ-carotene rather than lycopene. asm.org
High-Throughput Screening for Novel Producers and Analogues
The discovery of novel microorganisms that produce this compound or structurally related analogues is a key area for future research. High-throughput screening (HTS) methods are instrumental in this endeavor. nih.gov These techniques allow for the rapid screening of large libraries of microbial strains. nih.govsci-hub.se
Key strategies for HTS include:
Developing fluorescence-based or colorimetric assays to quickly identify pigmented colonies. mdpi.comnih.gov For example, a correlation between carotenoid content and chlorophyll (B73375) a or neutral lipid fluorescence has been used to screen for high-producing diatom strains. mdpi.com
Utilizing advanced analytical techniques like HPLC-DAD-MS for rapid profiling of carotenoids from a large number of strains. nih.govsci-hub.se This approach has successfully identified novel producers of high-value carotenoids like astaxanthin (B1665798) and zeaxanthin (B1683548) from marine bacteria. nih.govsci-hub.se
Screening extremophiles and organisms from unique ecological niches , as they may harbor novel biosynthetic pathways and produce unique carotenoid structures. asm.org
A successful HTS campaign could lead to the discovery of new producers with higher yields or novel analogues with potentially enhanced properties. For instance, a screen of 701 pigmented microbial strains identified 88 marine bacterial strains with the potential to produce valuable carotenoids. nih.gov
Advanced Omics Approaches in Pathway Discovery
The integration of genomics, proteomics, and metabolomics offers a powerful systems-level view of this compound biosynthesis.
Genomics: The availability of complete genome sequences from green sulfur bacteria, such as Chlorobium tepidum, has been fundamental in identifying the genes involved in carotenoid biosynthesis. nih.govmontana.eduresearchgate.net Comparative genomics has been particularly useful in identifying genes encoding carotenoid-modifying enzymes, such as the glucosyltransferase (cruC) and lauroyltransferase (cruD) that modify chlorobactene. asm.orgebi.ac.uknih.govasm.org Phylogenetic analyses based on genomic data suggest that the ability to synthesize modified carotenoids has been frequently transferred between unrelated bacteria. asm.orgebi.ac.uknih.gov
Proteomics: Proteomic studies can provide a snapshot of the proteins expressed under specific conditions, revealing the abundance of biosynthetic enzymes. Time-course proteomic analysis of Chloroflexus aurantiacus during its shift to phototrophy showed differential expression of carotenoid biosynthesis enzymes. mdpi.com This approach can help identify rate-limiting steps and regulatory proteins.
Metabolomics: Metabolomic analysis allows for the comprehensive identification and quantification of all metabolites, including carotenoid intermediates, in a biological sample. This can reveal metabolic bottlenecks and unexpected pathway branches.
Integrating these "omics" datasets will provide a holistic understanding of the genetic and metabolic networks governing this compound production.
Systems Biology Perspectives on Carotenoid Metabolism and Regulation
A systems biology approach aims to understand the complex interactions within a biological system. embopress.org In the context of this compound, this involves creating computational models of the carotenoid biosynthetic pathway and its integration with the broader metabolic network of the organism.
Key research directions include:
Developing kinetic models of the biosynthetic pathway to predict metabolic flux and identify control points.
Investigating the regulatory networks that control the expression of carotenoid biosynthetic genes in response to environmental cues such as light intensity and nutrient availability.
Understanding the interplay between carotenoid biosynthesis and other central metabolic pathways, such as the MEP or MVA pathways that provide the precursor isoprenoids. mdpi.com
These models can be used to design rational strategies for metabolic engineering to enhance the production of this compound.
Synthetic Biology Approaches for Tailored Carotenoid Production
Synthetic biology offers powerful tools to engineer microorganisms for the production of valuable compounds like carotenoids. mdpi.comnih.govfrontiersin.org This involves the design and construction of new biological parts, devices, and systems.
Future applications of synthetic biology in this field include:
Heterologous expression of the this compound biosynthetic pathway in well-characterized and industrially relevant host organisms like Escherichia coli or Saccharomyces cerevisiae. mdpi.comnih.govresearchgate.netasm.org
Using combinatorial and evolutionary strategies to create novel carotenoid structures by mixing and matching biosynthetic genes from different organisms. nih.govresearchgate.net
Employing CRISPR-based tools for precise genome editing to optimize metabolic flux towards carotenoid production. nih.gov
Developing genetically encoded biosensors to enable high-throughput screening of engineered strains with improved production. nih.gov
These approaches could lead to the sustainable and cost-effective production of this compound and its analogues for various applications.
Ecological Roles of this compound in Broader Microbial Communities
While the functions of carotenoids in light harvesting and photoprotection within the producing organism are well-established, their roles in the wider microbial community are less understood. nih.gov Green sulfur bacteria, the primary producers of this compound, are strict anaerobes found in sulfidic environments. wikipedia.org
Future research should address:
The role of this compound in interspecies interactions , such as symbiotic or competitive relationships.
The fate of this compound in the environment and its potential as a biomarker for past and present green sulfur bacteria populations. The diagenetic product of chlorobactene, chlorobactane, is used as a biomarker for these bacteria in ancient sediments. wikipedia.org
Whether this compound or its degradation products have signaling functions that influence the behavior of other microorganisms in the community.
Understanding the ecological significance of this compound will provide a more complete picture of the role of these unique carotenoids in microbial ecosystems.
Q & A
What established methods are recommended for identifying and quantifying 1',2'-Dihydrochlorobactene in bacterial samples?
Methodological Answer:
High-performance liquid chromatography (HPLC) with photodiode array detection is the primary method. Carotenoids are separated using reverse-phase C18 columns with gradient elution (e.g., methanol/ethyl acetate). Trans- and cis-conformations of this compound produce distinct peaks, requiring careful spectral analysis (λmax ~450–470 nm) and comparison with authentic standards . Calibration curves using purified compounds are essential for quantification.
How does genetic disruption of the bchO gene affect this compound biosynthesis in Chlorobium tepidum?
Methodological Answer:
Knockout studies using homologous recombination or CRISPR-Cas9 show that bchO disruption abolishes this compound production, confirming BchO’s role in reducing the 1',2' double bond of chlorobactene. HPLC analysis of mutant strains reveals the absence of the compound (peak 3 in chromatograms), while chlorobactene (peak 1) accumulates . Complementing the mutant with a functional bchO gene restores synthesis, validating enzyme specificity.
What analytical challenges arise in distinguishing this compound from its precursors, and how can they be resolved?
Methodological Answer:
Challenges include overlapping HPLC peaks due to structural similarity and isomerization. Solutions:
- Chromatographic optimization: Adjust mobile phase gradients (e.g., acetonitrile/water) to enhance resolution.
- Tandem mass spectrometry (LC-MS/MS): Use fragmentation patterns (e.g., m/z transitions) to differentiate compounds.
- Nuclear magnetic resonance (NMR): Analyze olefinic proton signals (δ 5.1–5.3 ppm) to confirm double bond reduction .
What evolutionary insights are provided by the phylogenetic analysis of BchO and related reductases?
Methodological Answer:
BchO belongs to the FixC superfamily of flavin-dependent reductases. Phylogenetic trees constructed using maximum likelihood methods reveal that BchO clusters with CruI enzymes from purple bacteria, suggesting horizontal gene transfer. Comparative genomics of phototrophic bacteria (e.g., Blastochloris viridis) highlights convergent evolution of 1,2-dihydrocarotenoid synthesis pathways .
How can researchers ensure reproducibility in this compound biosynthesis studies?
Methodological Answer:
- Strain validation: Use authenticated Chlorobium tepidum strains (e.g., ATCC 49652) and deposit mutants in culture collections.
- Protocol standardization: Document growth conditions (e.g., 45°C, low-light intensity) and extraction buffers (e.g., acetone/methanol 9:1 v/v).
- Data transparency: Publish raw HPLC chromatograms and NMR spectra in supplementary materials .
What functional role does this compound play in the photosynthetic machinery of green sulfur bacteria?
Methodological Answer:
The carotenoid stabilizes chlorosome membranes and participates in energy transfer to bacteriochlorophyll c. Ultrafast transient absorption spectroscopy (e.g., femtosecond laser pulses) demonstrates its role in quenching triplet states, preventing photooxidative damage. Mutants lacking this compound show reduced growth under high-light stress .
How do environmental factors influence this compound production levels in Chlorobium species?
Methodological Answer:
Controlled experiments show:
- Light intensity: Low light (~10 μmol photons/m²/s) upregulates carotenoid biosynthesis.
- Temperature: Optimal at 45°C (thermophilic conditions).
- Nutrient limitation: Sulfur deprivation increases production by 20–30%, measured via HPLC .
How should conflicting reports on BchO enzyme kinetics be addressed?
Methodological Answer:
Discrepancies in Km and Vmax values may arise from assay conditions (e.g., pH, cofactor concentrations). Recommendations:
- Standardized assays: Use purified BchO, NADPH as cofactor, and monitor chlorobactene reduction spectrophotometrically (ΔA450).
- Comparative studies: Test orthologs from diverse Chlorobium strains under identical conditions .
What advanced techniques can elucidate the 3D structure of BchO in complex with this compound?
Methodological Answer:
- X-ray crystallography: Co-crystallize BchO with substrate analogs (e.g., chlorobactene hydrate).
- Cryo-electron microscopy (cryo-EM): Resolve conformational changes during catalysis.
- Molecular dynamics simulations: Model substrate binding pockets using software like GROMACS .
What gaps exist in understanding the regulatory networks controlling this compound biosynthesis?
Methodological Answer:
Unresolved questions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
